

ER-Tracker™ Green (BODIPY™ FL Glibenclamide): An In-depth Technical Guide

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Compound of Interest

Compound Name: *ER-Tracker Green*

Cat. No.: *B15358963*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Comprising a potent green-fluorescent BODIPY™ FL dye covalently linked to glibenclamide, this probe offers exceptional specificity by targeting the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are abundantly expressed on the ER membrane.^{[1][2][3][4][5]} Its robust photostability and low cytotoxicity make it an invaluable tool for dynamic studies of ER morphology, function, and its role in various cellular signaling pathways. This guide provides a comprehensive overview of its structure, properties, experimental protocols, and applications in cellular research.

Chemical Structure and Properties

ER-Tracker™ Green is a conjugate of the BODIPY™ FL fluorophore and the sulfonylurea drug glibenclamide. This unique structure underpins its high affinity and specificity for the endoplasmic reticulum.

Chemical Structure:

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Caption: Chemical structure of ER-Tracker™ Green (BODIPY™ FL Glibenclamide).

Physicochemical and Spectroscopic Properties

The quantitative properties of ER-Tracker™ Green are summarized in the table below. These parameters are essential for designing and executing fluorescence microscopy experiments.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₂ BClF ₂ N ₆ O ₆ S	
Molecular Weight	783.10 g/mol	
Excitation Maximum (λ _{ex})	504 nm	
Emission Maximum (λ _{em})	511 nm	
Appearance	Lyophilized solid	
Solubility	DMSO	

Note: While the exact quantum yield and molar absorptivity for the conjugated ER-Tracker™ Green are not readily published, the parent BODIPY™ FL dye is known for its high

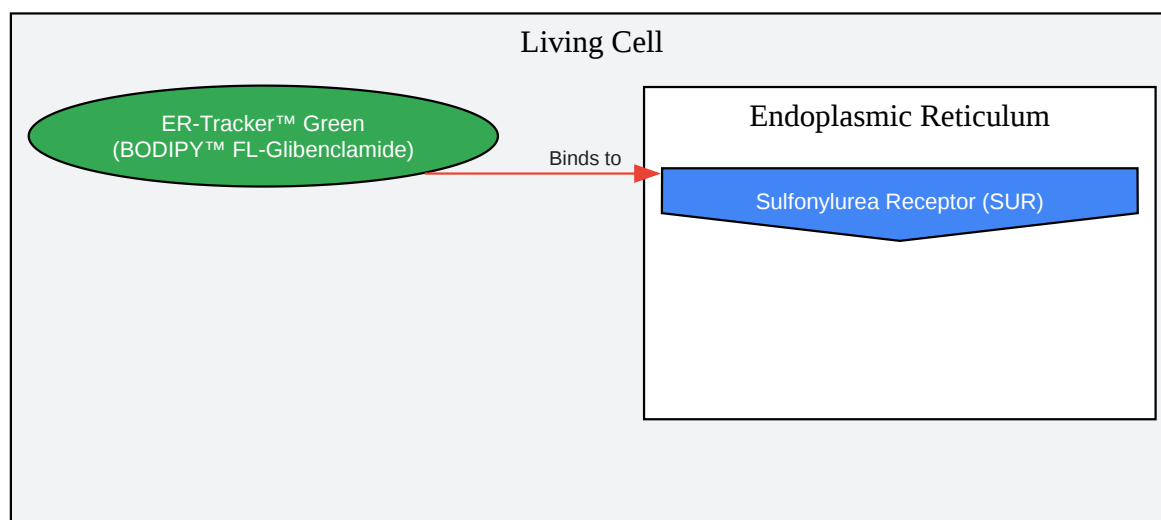
fluorescence quantum yield (often approaching 1.0) and a high molar extinction coefficient ($>80,000 \text{ cm}^{-1}\text{M}^{-1}$), indicating a very bright and efficient fluorophore.

Mechanism of Action and Biological Properties

The specificity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide is a well-characterized inhibitor of ATP-sensitive potassium (KATP) channels, binding with high affinity to the sulfonylurea receptor (SUR) subunit of these channels. The prominent expression of SUR on the ER membrane ensures the targeted accumulation of the probe within this organelle.

It is important to note that due to the pharmacological activity of glibenclamide, the probe could potentially influence ER function. Additionally, variations in the expression levels of sulfonylurea receptors in certain specialized cell types may lead to off-target labeling.

DOT Diagram: Mechanism of ER-Tracker™ Green Localization



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Caption: Mechanism of ER-Tracker™ Green localization to the ER via glibenclamide binding to SUR.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

- ER-Tracker™ Green is typically supplied as a lyophilized solid.
- To prepare a 1 mM stock solution, reconstitute the contents of a 100 µg vial in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Mix thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. Properly stored, the stock solution is stable for up to six months.

2. Working Solution (100 nM - 2 µM):

- Dilute the 1 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration. A typical working concentration range is 100 nM to 2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For many cell lines, a working concentration of 2 µM is recommended.

Staining Protocol for Adherent Cells

- Grow adherent cells on sterile coverslips or in glass-bottom dishes.
- When cells have reached the desired confluency, remove the culture medium.
- Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.

- The cells are now ready for live-cell imaging under a fluorescence microscope.

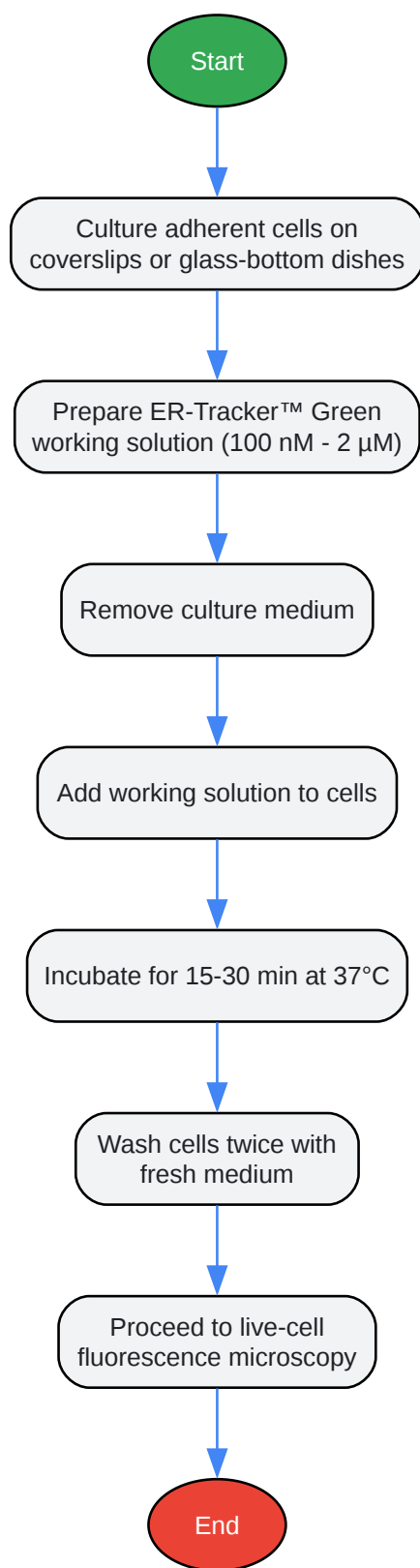
Staining Protocol for Suspension Cells

- Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
- Discard the supernatant and wash the cells twice with PBS, centrifuging between washes.
- Resuspend the cell pellet to a density of 1×10^6 cells/mL in the ER-Tracker™ Green working solution.
- Incubate for 5-30 minutes at room temperature.
- Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
- Wash the cells twice with PBS.
- Resuspend the final cell pellet in serum-free culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Important Considerations:

- ER-Tracker™ Green is intended for live-cell imaging only. Fixation with aldehydes or alcohols will compromise the staining. However, some protocols suggest that the staining pattern is partially retained after formaldehyde fixation.
- To minimize background fluorescence, consider using phenol red-free medium for the final wash and during imaging.

DOT Diagram: Experimental Workflow for Staining Adherent Cells



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Caption: A streamlined workflow for staining adherent cells with ER-Tracker™ Green.

Applications in Signaling Pathway Research

ER-Tracker™ Green is a powerful tool for investigating the role of the endoplasmic reticulum in various cellular signaling pathways.

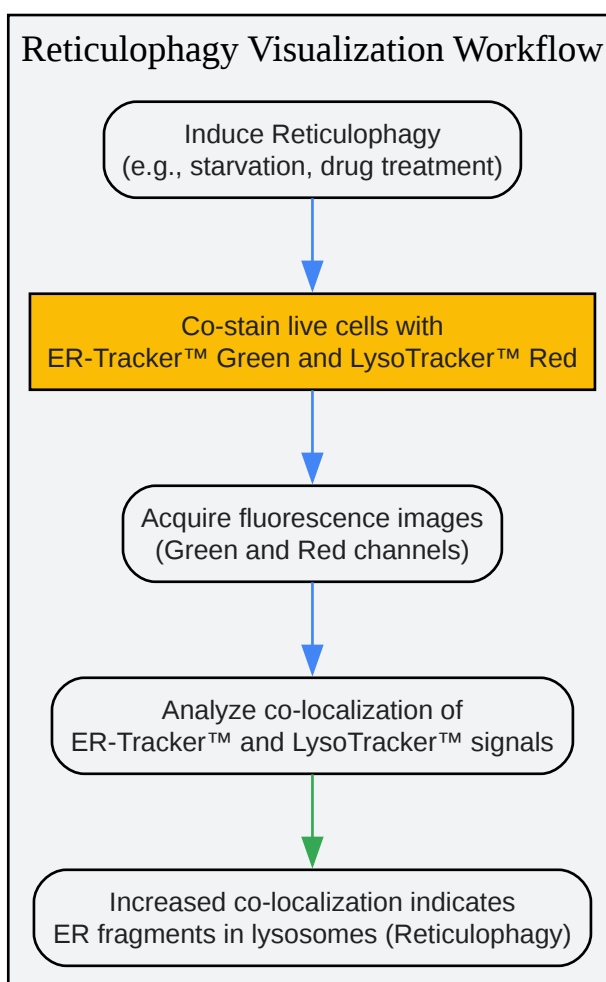
ER Stress and the Unfolded Protein Response (UPR)

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis. ER-Tracker™ Green can be used to visualize changes in ER morphology and integrity during ER stress, providing a qualitative assessment of the cellular response to stress-inducing agents. While it does not directly measure UPR activation, it can be used in conjunction with other assays to correlate ER structural changes with the activation of specific UPR branches.

Autophagy (Reticulophagy)

Reticulophagy is a selective form of autophagy that targets portions of the ER for degradation. This process is crucial for ER quality control and cellular homeostasis. ER-Tracker™ Green, in combination with lysosomal probes like LysoTracker™ Red, can be used to visualize the co-localization of ER fragments with lysosomes, a key event in reticulophagy. This allows for the qualitative and quantitative assessment of reticulophagy in response to various stimuli.

DOT Diagram: Investigating Reticulophagy using ER-Tracker™ Green



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Caption: Workflow for studying reticulophagy by co-localization of ER-Tracker™ Green and a lysosomal probe.

Conclusion

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly specific and photostable fluorescent probe that has become an indispensable tool for the study of the endoplasmic reticulum in living cells. Its unique targeting mechanism, coupled with the excellent photophysical properties of the BODIPY™ FL dye, enables detailed visualization of ER morphology and dynamics. The protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this probe in their investigations into the intricate roles of the ER in cellular health and disease.

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